molecular formula C22H24N2O4 B2995319 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921869-42-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Cat. No.: B2995319
CAS No.: 921869-42-3
M. Wt: 380.444
InChI Key: XITMJQWEHFBUAZ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a structurally complex benzoxazepine derivative characterized by a fused seven-membered oxazepine ring system. Key features include:

  • Core structure: A benzo[b][1,4]oxazepin scaffold with a 4-oxo group and 3,3-dimethyl substitution, enhancing rigidity and metabolic stability.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-12-24-17-11-10-15(13-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMJQWEHFBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]oxazepine core and a methoxybenzamide moiety. The presence of the allyl group and dimethyl substituents enhances its reactivity and potential interactions with biological targets.

Molecular Formula

  • Molecular Weight : 353.43 g/mol
  • CAS Number : Not specified in the available sources.

Anticancer Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide exhibit notable anticancer properties. For example, studies on related oxazepine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)15.0Cell cycle arrest
Compound CA549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide has been evaluated for antimicrobial activity. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus8 µg/mL
Compound EEscherichia coli16 µg/mL

Neuroprotective Effects

Some derivatives containing the oxazepine structure have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study: Neuroprotective Activity
A study involving a related compound demonstrated significant neuroprotective effects in an in vivo model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

The biological activities of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide may involve several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Binding to neurotransmitter receptors affecting neuronal signaling.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other benzoxazepines and benzamide-linked derivatives. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Inference
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide Benzo[b][1,4]oxazepine 2-methoxybenzamide, allyl, dimethyl Likely multi-step amidation/cyclization Potential microtubule inhibition*
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () Oxazolone Trimethoxyphenyl, benzylidene Hydrazide-cyclocondensation (reflux) Anticancer (combretastatin analog)
N-(3-(2-(Aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-TMB** Aroyl hydrazide-enamine Trimethoxybenzamide, aroyl hydrazide Reflux with hydrazide (7–8 h) Tubulin polymerization inhibition

TMB = Trimethoxybenzamide
*
Inferred from synthesis protocols .

Key Observations

Structural Divergence :

  • The target compound’s benzoxazepine core differs from the oxazolone or aroyl hydrazide-enamine systems in . This impacts ring strain, hydrogen-bonding capacity, and metabolic stability.
  • The 2-methoxybenzamide group contrasts with the trimethoxyphenyl substituents in compounds, suggesting differences in lipophilicity and target selectivity.

Synthetic Pathways :

  • The target compound likely requires allylation and amidation steps during synthesis, whereas compounds utilize hydrazide cyclocondensation under reflux . This reflects divergent strategies for introducing aromatic and heterocyclic motifs.

Pharmacological Implications :

  • Compounds in are combretastatin analogs with demonstrated microtubule-disrupting activity. The target compound’s methoxybenzamide group may similarly interact with tubulin but with reduced potency compared to trimethoxy derivatives due to fewer electron-donating groups.
  • The allyl group could offer a site for prodrug modification or covalent binding, a feature absent in compounds.

Research Findings and Limitations

  • Solubility and Bioavailability: The 3,3-dimethyl group may enhance metabolic stability but reduce aqueous solubility compared to non-methylated analogs.
  • Evidence Gaps : The provided materials lack explicit pharmacological data for the target compound. Further studies on target engagement (e.g., kinase or tubulin binding assays) are needed.

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